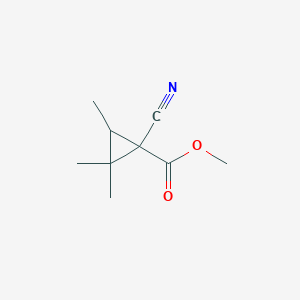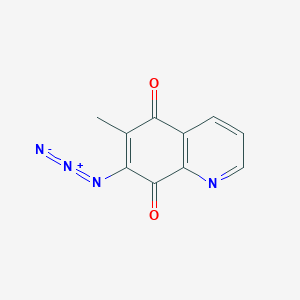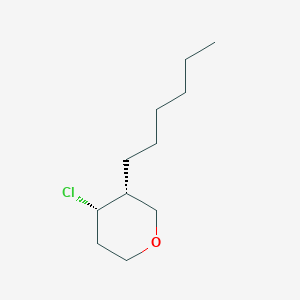
(3R,4S)-4-Chloro-3-hexyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-Chloro-3-hexyloxane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a chlorine atom attached to the fourth carbon of a hexyloxane ring, with specific (3R,4S) stereochemistry, making it an intriguing subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Chloro-3-hexyloxane typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the halohydrin formation followed by intramolecular nucleophilic substitution. For example, starting from a suitable alkene, the compound can be synthesized via epoxidation followed by ring-opening with hydrochloric acid under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of chiral catalysts or auxiliaries is crucial to ensure high enantiomeric purity, which is essential for the compound’s applications in various industries.
化学反应分析
Types of Reactions
(3R,4S)-4-Chloro-3-hexyloxane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while oxidation with mCPBA forms an epoxide.
科学研究应用
(3R,4S)-4-Chloro-3-hexyloxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
作用机制
The mechanism by which (3R,4S)-4-Chloro-3-hexyloxane exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- (3R,4S)-4-Chloro-3-methylcyclohexene
- (3R,4S)-4-Chloro-3-methoxycyclohexane
Uniqueness
(3R,4S)-4-Chloro-3-hexyloxane is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Conclusion
This compound is a compound of significant interest in various fields of scientific research and industry. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in these areas.
属性
CAS 编号 |
61639-03-0 |
|---|---|
分子式 |
C11H21ClO |
分子量 |
204.73 g/mol |
IUPAC 名称 |
(3R,4S)-4-chloro-3-hexyloxane |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
InChI 键 |
ILPIHWCXPSMXMX-MNOVXSKESA-N |
手性 SMILES |
CCCCCC[C@@H]1COCC[C@@H]1Cl |
规范 SMILES |
CCCCCCC1COCCC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


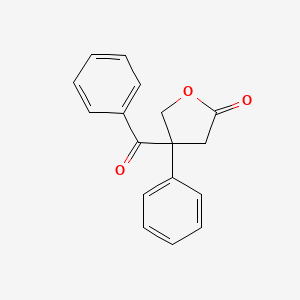
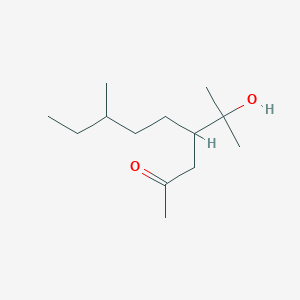
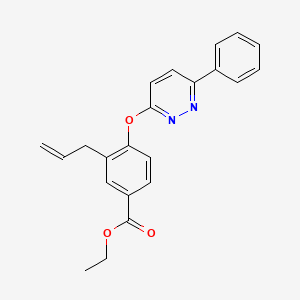
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
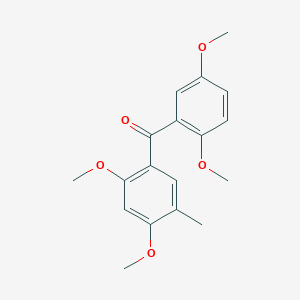
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

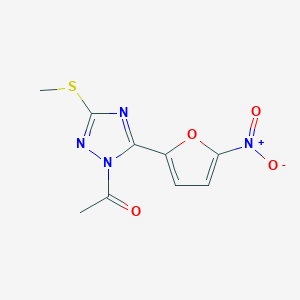
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
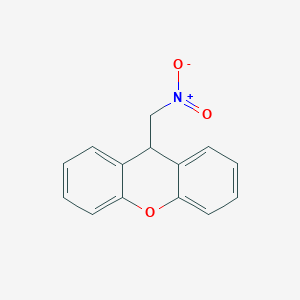
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
